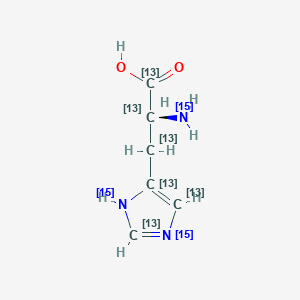
L-Histidine-13C6,15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine-13C6,15N3 is a stable isotope-labeled form of L-Histidine, an essential amino acid for infants. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications . L-Histidine plays a crucial role in protein synthesis, enzyme activity, and the regulation of metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine-13C6,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Histidine molecule. This process typically requires the use of isotope-labeled precursors and specialized reaction conditions to ensure the incorporation of the isotopes at the desired positions . The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, as well as purification processes to obtain the final product with high isotopic purity .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The production process involves the use of isotope-labeled starting materials and advanced synthesis techniques to achieve high yields and purity . Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to verify the isotopic composition and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine-13C6,15N3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert L-Histidine to its corresponding reduced forms, such as histamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine, as well as alkylating agents like methyl iodide, are commonly used.
Major Products Formed
Oxidation: Urocanic acid.
Reduction: Histamine.
Substitution: Various substituted histidine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Histidine-13C6,15N3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Wirkmechanismus
L-Histidine-13C6,15N3 exerts its effects through its role as an essential amino acid. It is involved in protein synthesis, where it is incorporated into proteins during translation . Additionally, L-Histidine acts as a precursor for the synthesis of histamine, a neurotransmitter and immune system modulator . The labeled isotopes allow researchers to track the metabolic fate of histidine and its derivatives, providing insights into their biological functions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Histidine-13C6: Labeled with carbon-13 isotopes only.
L-Histidine-15N3: Labeled with nitrogen-15 isotopes only.
L-Histidine-13C6,15N3 hydrochloride: A hydrochloride salt form of this compound.
Uniqueness
This compound is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes, which provides enhanced sensitivity and specificity in analytical studies . This dual labeling allows for more precise tracking of metabolic pathways and interactions compared to single-isotope-labeled compounds .
Eigenschaften
Molekularformel |
C6H9N3O2 |
|---|---|
Molekulargewicht |
164.091 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI-Schlüssel |
HNDVDQJCIGZPNO-SOVAVUQXSA-N |
Isomerische SMILES |
[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


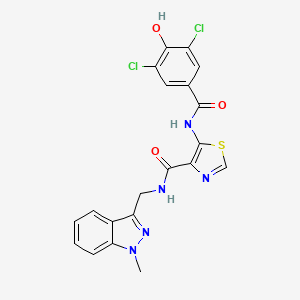
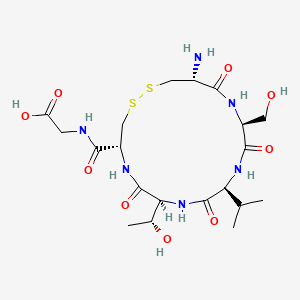

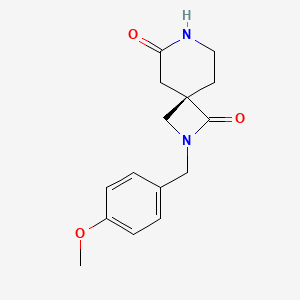

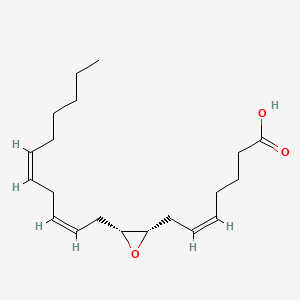
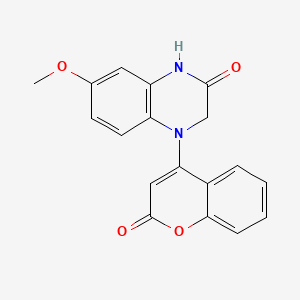
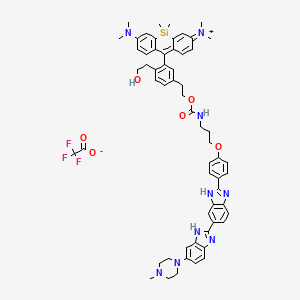
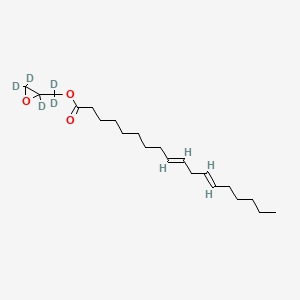
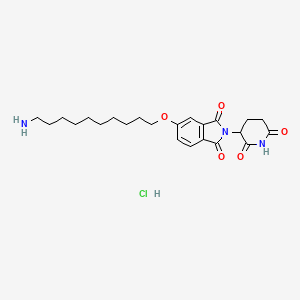
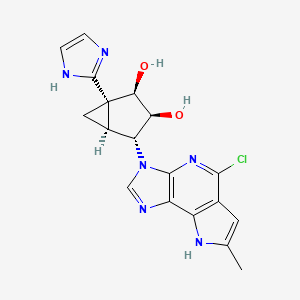
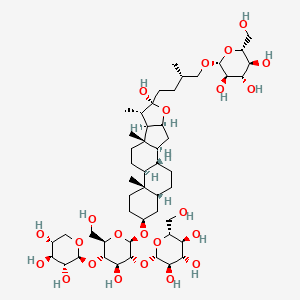

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
